(2-(4-Hydroxyphenyl)-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-(4-Hydroxyphenyl)-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)methanone is synthesized through a multi-step process involving the following key steps :
Esterification: 2-(4-hydroxyphenyl)benzothiophene-6-ol is esterified using methanesulfonyl chloride to form a diester intermediate.
Acylation: The diester intermediate is then acylated with 4-(2-piperidinoethoxy)benzoyl chloride.
Hydrolysis: The resulting product undergoes hydrolysis to yield keoxifene.
Industrial Production Methods
Industrial production of keoxifene involves optimizing the above synthetic routes to achieve high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-(4-Hydroxyphenyl)-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert keoxifene into its corresponding alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
(2-(4-Hydroxyphenyl)-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of SERMs and their interactions with estrogen receptors.
Biology: Investigated for its effects on cellular processes, including cell proliferation and apoptosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
(2-(4-Hydroxyphenyl)-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)methanone exerts its effects by binding to estrogen receptors (ER) and modulating their activity . It acts as an estrogen agonist in bone tissue, promoting bone density, and as an estrogen antagonist in breast and uterine tissues, inhibiting cell proliferation . The molecular targets include ERα and ERβ, and the pathways involved are the estrogen signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another SERM used in breast cancer treatment.
Clomiphene: A SERM used in the treatment of infertility.
Toremifene: Similar to tamoxifen, used in breast cancer therapy.
Uniqueness
(2-(4-Hydroxyphenyl)-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)methanone is unique in its ability to act as both an estrogen agonist and antagonist, providing tissue-specific effects. Unlike tamoxifen, keoxifene does not increase the risk of uterine cancer and has a more favorable safety profile .
Properties
Molecular Formula |
C28H28NO4S+ |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ium-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/p+1 |
InChI Key |
GZUITABIAKMVPG-UHFFFAOYSA-O |
SMILES |
C1CC[NH+](CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O |
Canonical SMILES |
C1CC[NH+](CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O |
Synonyms |
Evista Keoxifene Keoxifene Hydrochloride LY 139481 LY 156758 LY-139481 LY-156758 LY139481 LY156758 Raloxifene Raloxifene HCl Raloxifene Hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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